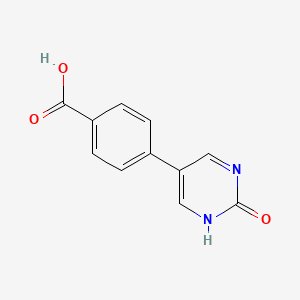

4-(2-Hydroxypyrimidin-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-7(2-4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWCMIBFAMMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595167 | |

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111103-99-1 | |

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 2 Hydroxypyrimidin 5 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising a synthetic plan, which involves breaking down the target molecule into simpler, commercially available starting materials. For 4-(2-hydroxypyrimidin-5-yl)benzoic acid, the most logical disconnection is at the C-C bond between the pyrimidine (B1678525) and the phenyl ring. This disconnection suggests a cross-coupling reaction as the key bond-forming step.

This leads to two primary synthons: a 5-substituted-2-hydroxypyrimidine and a 4-substituted benzoic acid derivative. The nature of the substituents on these fragments will be dictated by the chosen cross-coupling methodology. For instance, a Suzuki-Miyaura coupling would necessitate a halogenated pyrimidine and a boronic acid-functionalized benzoic acid, or vice versa.

Targeted Synthesis of the 2-Hydroxypyrimidine (B189755) Moiety

The 2-hydroxypyrimidine core is a common scaffold in medicinal chemistry. Its synthesis can be achieved through various routes, often involving the condensation of a three-carbon component with urea (B33335) or a related derivative. For the specific requirement of a 5-substituted-2-hydroxypyrimidine, a common strategy is the direct functionalization of the 2-hydroxypyrimidine ring.

A key intermediate for cross-coupling reactions is 5-bromo-2-hydroxypyrimidine (B17364). This can be synthesized from 2-hydroxypyrimidine through bromination. One reported method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide patsnap.comgoogle.com. The reaction conditions, such as temperature and concentration, can be optimized to achieve high yields of the desired product patsnap.comgoogle.com. For example, one protocol describes mixing 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by heating to afford 5-bromo-2-hydroxypyrimidine patsnap.com.

Selective Functionalization and Derivatization of the Benzoic Acid Component

The benzoic acid fragment required for the synthesis of the target molecule needs to be functionalized to enable the cross-coupling reaction. A highly versatile and commonly used precursor for Suzuki-Miyaura reactions is 4-carboxyphenylboronic acid sigmaaldrich.com.

The preparation of 4-carboxyphenylboronic acid can be achieved through several methods. One common approach involves the oxidation of 4-tolylboronic acid thieme-connect.com. Another route starts from 4-bromobenzoic acid, which undergoes an amidation reaction followed by a substitution reaction at low temperatures to yield (4-(diisopropylcarbamyl)phenyl)boronic acid. This intermediate is then hydrolyzed to give 4-carboxyphenylboronic acid google.com. The hydrolysis of 4-cyanophenylboronic acid also provides a viable pathway to the desired product google.com.

Advanced Cross-Coupling Strategies for Inter-Ring Linkage

The formation of the pivotal carbon-carbon bond between the pyrimidine and benzoic acid rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base libretexts.org.

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of 5-bromo-2-hydroxypyrimidine with 4-carboxyphenylboronic acid. The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate or potassium phosphate (B84403) nih.govproprogressio.hu. The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloroindazole | Phenylboronic acid | P1 (1.0 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | nih.gov |

| 6-Bromopyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | Reflux | >95 | proprogressio.hu |

This table presents data for analogous reactions and not the specific synthesis of this compound.

Stille Coupling and Related Organometallic Catalysis

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for the formation of C-C bonds. This reaction pairs an organohalide with an organotin compound, catalyzed by a palladium complex. While organotin reagents are often highly toxic, the Stille coupling can be advantageous in certain synthetic scenarios due to its tolerance of a wide range of functional groups and its insensitivity to the presence of water.

A hypothetical Stille coupling for the synthesis of the target molecule would involve the reaction of 5-bromo-2-hydroxypyrimidine with a 4-(trialkylstannyl)benzoic acid derivative. The reaction would be catalyzed by a palladium source, such as Pd(PPh₃)₄.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of this compound does not involve the formation of any new chiral centers, so stereoselectivity is not a primary concern. However, chemo- and regioselectivity are crucial aspects of the synthetic strategy.

Chemoselectivity: The key challenge in the synthesis is to perform the cross-coupling reaction without affecting the other functional groups present in the molecule, namely the hydroxyl group on the pyrimidine ring and the carboxylic acid group on the benzoic acid ring. The hydroxyl group on the pyrimidine exists in tautomeric equilibrium with its keto form (pyrimidinone). This can potentially interfere with the reaction. However, Suzuki-Miyaura couplings are known to be tolerant of such functional groups, especially when appropriate bases and reaction conditions are chosen nih.gov. The carboxylic acid group is also generally compatible with these coupling conditions.

Regioselectivity: The regioselectivity of the synthesis is primarily controlled by the specific positions of the functional groups on the starting materials. The use of 5-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid ensures that the coupling occurs at the desired positions to form the target molecule. The bromination of 2-hydroxypyrimidine is directed to the 5-position, and the boronic acid is prepared with the carboxyl group at the 4-position, thus ensuring the correct regiochemical outcome of the final product.

Principles of Green Chemistry in Synthetic Pathway Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the selection of safer solvents, the use of efficient and recyclable catalysts, and the design of energy-efficient reaction protocols.

Solvent Selection: Traditional Suzuki-Miyaura reactions often employ solvents like tetrahydrofuran (B95107) (THF) and toluene, which are classified as hazardous. acs.org Green chemistry encourages the substitution of these with more environmentally friendly alternatives. Recent studies have demonstrated the efficacy of "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), tert-amyl alcohol, and even water for nickel- and palladium-catalyzed Suzuki-Miyaura couplings. nih.govacs.orgnih.gov The use of aqueous media is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. inovatus.es For instance, ethanol (B145695) has been identified as an excellent solvent for certain Suzuki coupling reactions, promoting high conversion and yield due to the good solubility of catalysts and substrates. researchgate.net

Catalysis: The development of highly active and recyclable catalytic systems is a cornerstone of green synthesis. While palladium catalysts are highly effective, their cost and potential for leaching into the final product are concerns. Research has focused on using very low catalyst loadings (e.g., 0.000001–0.02 mol % Pd) and developing ligands that promote high turnover numbers. researchgate.net Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. nih.govacs.orgnih.gov Furthermore, the use of heterogeneous or solid-supported catalysts facilitates easier separation and recycling, reducing waste and cost. nih.gov

Energy Efficiency and Waste Reduction: Microwave-assisted synthesis is a prime example of an energy-efficient technique that can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. inovatus.esmdpi.com Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent another green approach by minimizing the number of synthetic steps, reducing solvent usage, and improving atom economy. acs.orgnih.gov For the synthesis of the starting material, 5-bromo-2-hydroxypyrimidine, using hydrobromic acid and hydrogen peroxide is a greener alternative to methods employing elemental bromine, which is highly toxic and corrosive. patsnap.comgoogle.com

The following table summarizes green chemistry approaches applicable to the synthesis of pyrimidine derivatives:

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Research Finding |

| Safer Solvents | Replacement of hazardous solvents like THF and toluene. | Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in greener solvents like 2-Me-THF and t-amyl alcohol. nih.govacs.org Ethanol has also been shown to be a highly effective solvent. researchgate.net |

| Catalyst Efficiency | Use of low catalyst loadings and recyclable catalysts. | High turnover numbers (up to 1,000,000) have been achieved in Suzuki-Miyaura reactions with specific palladium/pyrimidine-based ligand systems. researchgate.net |

| Energy Efficiency | Application of microwave irradiation to accelerate reactions. | Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids resulted in excellent yields with reaction times as short as 15 minutes and low catalyst loading. inovatus.esmdpi.com |

| Waste Reduction | Use of less hazardous reagents and one-pot syntheses. | The synthesis of 5-bromo-2-hydroxypyrimidine can be achieved using hydrogen peroxide and hydrobromic acid, avoiding the use of elemental bromine. patsnap.comgoogle.com |

Scalable Synthesis and Process Optimization for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a scalable process suitable for producing larger quantities for research applications requires careful optimization of reaction parameters. For the synthesis of this compound via Suzuki-Miyaura coupling, several factors must be considered to ensure efficiency, reproducibility, and safety.

Reaction Conditions Optimization: Temperature, reaction time, and the nature and concentration of the base are key variables that need to be optimized. Automated systems, such as droplet-flow microfluidic platforms, can be employed to rapidly screen a wide range of conditions and identify the optimal parameters for a given Suzuki-Miyaura coupling. nih.govnih.gov These systems can simultaneously vary both discrete variables (like catalyst and ligand) and continuous variables (like temperature, time, and loading), allowing for complex reaction optimizations to be completed efficiently. nih.govnih.gov For example, an automated optimization could explore temperatures from 30–110 °C and residence times from 1–10 minutes to find the ideal conditions for maximizing yield and turnover number. nih.gov

Work-up and Purification: Scalable syntheses require robust and straightforward purification methods. Tedious chromatographic purifications are often a bottleneck and should be avoided if possible. Developing reaction conditions that lead to clean product formation with minimal side products is essential. Crystallization is often the preferred method for purification on a larger scale. The choice of solvent for extraction and crystallization must also be considered from a safety, environmental, and cost perspective.

The following table outlines key parameters for the optimization of a scalable Suzuki-Miyaura coupling for the synthesis of aryl-pyrimidines:

| Parameter | Objective | Optimization Strategy |

| Catalyst System | Minimize cost and maximize efficiency (Turnover Number). | Screen various palladium and nickel catalysts and ligands. Employ automated systems for high-throughput screening. nih.govnih.gov |

| Catalyst Loading | Reduce cost and metal contamination. | Systematically decrease catalyst concentration while monitoring reaction kinetics and yield. |

| Solvent | Ensure safety, sustainability, and good solubility of reactants. | Evaluate green solvents like 2-Me-THF, t-amyl alcohol, or aqueous systems. nih.govacs.orgnih.gov |

| Base | Maximize yield and minimize side reactions. | Screen various inorganic and organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their concentrations. |

| Temperature & Time | Minimize energy consumption and reaction time. | Utilize automated reaction optimization platforms or traditional Design of Experiments (DoE) to find the optimal balance. nih.govnih.gov |

| Purification | Avoid column chromatography for large-scale work. | Develop conditions that allow for direct crystallization of the product from the reaction mixture or after a simple extraction. |

By systematically addressing these factors, a robust and efficient process for the synthesis of this compound can be developed, enabling the production of sufficient quantities for further research and application development.

Chemical Reactivity and Mechanistic Investigations of 4 2 Hydroxypyrimidin 5 Yl Benzoic Acid

Reactivity Profiling of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring in 4-(2-Hydroxypyrimidin-5-yl)benzoic acid is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity. Generally, pyrimidine and its derivatives are less susceptible to electrophilic attack than benzene (B151609) but are more prone to nucleophilic substitution, particularly at positions 2, 4, and 6.

A crucial aspect of the 2-hydroxypyrimidine (B189755) moiety is its existence in a tautomeric equilibrium with its 2-pyridone form. Computational studies on similar 2-hydroxypyridine/2-pyridone systems have shown that the position of this equilibrium is sensitive to the solvent environment. nih.govresearchgate.netchemicalbook.com In the gas phase or non-polar solvents, the hydroxy form may be more stable, while in polar solvents, the pyridone tautomer often predominates due to better solvation and intermolecular hydrogen bonding. nih.govias.ac.in This tautomerism is a critical determinant of the reactivity of the hydroxyl group and the pyrimidine ring itself.

The presence of the electron-withdrawing benzoic acid group at the 5-position further deactivates the pyrimidine ring towards electrophilic substitution. Conversely, this substituent can influence the regioselectivity of nucleophilic attacks on the ring, should a suitable leaving group be present.

Transformations of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)

The carboxylic acid group of this compound undergoes typical reactions of aromatic carboxylic acids, most notably esterification and amidation.

Esterification: The formation of esters from this compound can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. iajpr.com However, given the potential for side reactions with the heterocyclic ring under strongly acidic conditions, milder methods are often preferred. These can include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an alcohol. google.com Microwave-assisted esterification has also emerged as an efficient method for the synthesis of benzoic acid esters, often leading to higher yields and shorter reaction times. numberanalytics.com

Table 1: Exemplary Esterification Reactions of Aromatic Carboxylic Acids

| Carboxylic Acid Derivative | Alcohol | Reagents | Product | Reference |

| 4-substituted benzoic acid | Ethanol (B145695) | H₂SO₄ (catalytic), reflux | Ethyl 4-substituted benzoate | numberanalytics.com |

| General carboxylic acid | Various alcohols | DCC, DMAP | Corresponding ester | google.com |

| Benzoic acid | Heptanol | Bi(OTf)₃ (catalytic) | Heptyl benzoate | nih.gov |

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is often challenging and requires harsh conditions. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then treated with an amine to form the corresponding amide. Alternatively, peptide coupling reagents such as DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. nih.gov

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Activating Agent / Coupling Reagent | Amine | General Product | Reference |

| Thionyl chloride (SOCl₂) | Primary or secondary amine | N-substituted amide | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Primary or secondary amine | N-substituted amide | nih.gov |

| Titanium tetrachloride (TiCl₄) | Primary or secondary amine | N-substituted amide | nih.gov |

Reactions Involving the Hydroxyl Group of the Pyrimidine Ring

The hydroxyl group at the C2 position of the pyrimidine ring exhibits reactivity characteristic of a phenolic hydroxyl group, although its behavior is modulated by the adjacent nitrogen atoms and the tautomeric equilibrium.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation is significant as it paves the way for subsequent nucleophilic substitution reactions at the C2 position of the pyrimidine ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. The presence of the hydroxyl group (an activating group) at C2 and the carboxylic acid group (a deactivating, meta-directing group) at C5 creates a complex reactivity pattern. Electrophilic attack is most likely to occur at the C5 position of the pyrimidine ring, which is the least electron-deficient carbon. However, the presence of the benzoic acid moiety already at this position makes further electrophilic substitution on the pyrimidine ring highly unlikely under standard conditions. Electrophilic substitution on the benzoic acid ring is also challenging due to the deactivating effect of the carboxylic acid group, which would direct incoming electrophiles to the meta position relative to the carboxyl group. numberanalytics.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this system, particularly if the hydroxyl group is first converted to a good leaving group or if a halogen is introduced onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. For a substituted pyrimidine, nucleophilic attack generally occurs at the 2, 4, or 6 positions. In the case of a 2-substituted pyrimidine, if the substituent at C2 is a good leaving group, it can be displaced by a variety of nucleophiles. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the other substituents on the ring.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are integral to understanding its chemical behavior.

Tautomeric Equilibrium: The equilibrium between the 2-hydroxy and 2-pyridone tautomers is a key thermodynamic consideration. Computational studies on 2-hydroxypyridine/2-pyridone and 4-hydroxypyrimidine/4(3H)-pyrimidinone systems have been used to determine the relative stabilities of the tautomers in the gas phase and in solution. nih.govresearchgate.net These studies indicate that the position of the equilibrium is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. researchgate.net The energy barrier for the tautomeric interconversion can be significant for the isolated molecule, but it can be substantially lowered in the presence of protic solvents like water, which can facilitate proton transfer. chemicalbook.com

Reaction Kinetics: The rates of esterification and amidation reactions are dependent on several factors, including the steric and electronic properties of the reactants, the choice of catalyst or coupling agent, and the reaction conditions (temperature, solvent). For instance, electron-withdrawing groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack in the formation of esters and amides. pressbooks.pub Kinetic studies of related pyrimidine systems can provide insights into the reaction rates and mechanisms. For example, kinetic analysis of pyrimidine metabolism has been used to understand the rates of enzymatic transformations. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for a complete mechanistic picture.

Tautomerization: Computational studies have been employed to model the transition states for the tautomerization of 2-hydroxypyrimidines. These studies help in determining the energy barriers and the preferred pathways for proton transfer, including the role of solvent molecules in stabilizing the transition state. chemicalbook.com

Nucleophilic Acyl Substitution: The mechanism of esterification and amidation proceeds through a tetrahedral intermediate. libretexts.org In this intermediate, the carbonyl carbon transitions from sp² to sp³ hybridization. The stability of this intermediate is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can stabilize the developing negative charge on the oxygen atom, thus favoring the formation of the tetrahedral intermediate.

Synthesis Intermediates: The synthesis of pyrimidine derivatives often involves the formation of key intermediates. For example, in the de novo synthesis of pyrimidines, intermediates such as N-carbamyl-aspartate, dihydroorotate, and orotate (B1227488) are formed. oup.com The analysis of these intermediates can provide valuable information about the reaction pathway. nih.gov Spectroscopic techniques such as NMR and mass spectrometry are instrumental in identifying and characterizing such transient species. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Hydroxypyrimidin-5-yl)benzoic acid, both ¹H and ¹³C NMR would provide fundamental information about the number and chemical environment of the protons and carbon atoms, respectively.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyrimidine (B1678525) ring. The protons on the disubstituted benzene (B151609) ring would likely appear as two distinct doublets, while the protons on the pyrimidine ring would also have characteristic chemical shifts. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would appear as broad singlets, the positions of which could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the carboxylic acid group and the carbons at the junction of the two ring systems.

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for this compound

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gained |

|---|---|---|---|

| Aromatic Protons (Benzoic Acid) | 6.5 - 8.5 | Doublet | Confirms the 1,4-disubstituted benzene ring pattern. |

| Aromatic Protons (Pyrimidine) | 7.0 - 9.0 | Singlet or Doublet | Identifies the electronic environment of the pyrimidine ring protons. |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet | Presence of the carboxylic acid functional group. |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | Presence of the hydroxyl functional group on the pyrimidine ring. |

| Aromatic Carbons | 110 - 170 | Singlet | Reveals the number and electronic environment of all unique carbon atoms in the aromatic systems. |

| Carboxylic Carbon (-COOH) | 165 - 185 | Singlet | Confirms the presence of the carboxyl group. |

To definitively assign the signals from ¹H and ¹³C NMR spectra, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between adjacent protons on the benzoic acid ring, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific carbon atoms on both the benzene and pyrimidine rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying the connectivity of quaternary carbons and linking the two ring systems together. For example, HMBC would show a correlation between the protons on one ring and the carbons on the adjacent ring, confirming the C-C bond that links the phenyl and pyrimidinyl groups. chemicalbook.com

For analyzing the compound in its solid, crystalline state, solid-state NMR (ssNMR) spectroscopy would be employed. Unlike solution-state NMR, ssNMR provides information about the molecule's structure as it exists in a crystal lattice. Cross-polarization magic-angle spinning (CPMAS) ¹³C NMR experiments can reveal the number of crystallographically independent molecules in the asymmetric unit of the crystal. researchgate.netavantorsciences.com If multiple, distinct peaks were observed for carbons that are chemically equivalent in solution, it would suggest the presence of more than one molecule in the asymmetric unit or different polymorphic forms. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula C₁₁H₈N₂O₃.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the compound's fragmentation pathway. By inducing fragmentation of the parent ion, the resulting fragment ions provide valuable structural information. The general process involves generating fragment ions from the protonated molecule [M+H]⁺ and analyzing their masses to deduce how the molecule breaks apart. nist.gov This analysis helps to confirm the connectivity of the different parts of the molecule, such as the link between the benzoic acid and hydroxypyrimidine moieties. tcichemicals.comuni.lu

Table 2: Illustrative Fragmentation Analysis for this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Structural Moiety Confirmed |

|---|---|---|---|

| [M+H]⁺ | Loss of H₂O | [M+H - H₂O]⁺ | Confirms presence of a hydroxyl group. |

| [M+H]⁺ | Loss of CO₂ | [M+H - CO₂]⁺ | Confirms presence of a carboxylic acid. |

| [M+H]⁺ | Cleavage of inter-ring bond | [C₇H₅O₂]⁺ or [C₄H₃N₂O]⁺ | Confirms the benzoic acid and hydroxypyrimidine substructures. |

Note: This table illustrates the principles of fragmentation analysis. Specific m/z values are dependent on experimental observation.

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. bldpharm.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. northerntool.comspectrabase.com

This analysis would confirm the planarity of the aromatic rings and determine the dihedral angle between the phenyl and pyrimidinyl ring systems. Crucially, it would also elucidate the supramolecular architecture, revealing how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid and pyrimidine nitrogen or hydroxyl groups) and π-π stacking. spectrabase.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands. For example, a broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would likely appear around 1700 cm⁻¹. Vibrations corresponding to C=N and C=C stretching in the aromatic rings would be observed in the 1400-1600 cm⁻¹ region, while the C-O stretch from the hydroxyl group would appear in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the core structure. It can be particularly useful for studying the molecule's behavior when adsorbed on metal surfaces (as in Surface-Enhanced Raman Scattering, SERS). sigmaaldrich.com

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1720 | FT-IR, Raman |

| Aromatic Rings | C=C stretch | 1400 - 1600 | FT-IR, Raman |

| Pyrimidine Ring | C=N stretch | 1500 - 1650 | FT-IR, Raman |

| Phenolic Hydroxyl (-OH) | C-O stretch | 1200 - 1300 | FT-IR |

Note: Expected wavenumber ranges are typical values and can shift based on the specific molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of conjugated aromatic systems (both the benzoic acid and pyrimidine rings), this compound is expected to absorb UV light. The spectrum would likely show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system. The exact position of these maxima can be influenced by the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. If the compound is fluorescent, its emission spectrum would be recorded. The difference between the absorption and emission maxima (the Stokes shift) and the quantum yield would be important characteristics. These properties are highly dependent on the molecular structure and its environment.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-(2-hydroxypyrimidin-5-yl)benzoic acid. DFT methods are used to solve the Schrödinger equation for a molecule, providing information about its electron density, molecular orbitals, and derived properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For similar pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these frontier orbitals, which are essential for predicting how the molecule will interact with other species. For instance, in studies of related pyrimidine-urea inhibitors, the structures were optimized using DFT methods to ensure an accurate representation of their electronic state before further analysis. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate and hydroxyl groups and the nitrogen atoms of the pyrimidine ring, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The hydrogen of the carboxylic acid and hydroxyl group would show a positive potential, marking them as hydrogen bond donor sites.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around its single bonds. The primary degree of freedom is the torsion angle between the pyrimidine ring and the benzene (B151609) ring.

A potential energy surface (PES) map can be generated by systematically rotating this bond and calculating the molecule's energy at each step using quantum mechanical methods. The resulting plot reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) conformers. Research on related bifunctional molecules, such as 2-fluoro-4-hydroxy benzoic acid, has demonstrated the use of such techniques to identify multiple stable conformers, which can be influenced by intramolecular hydrogen bonding. researchgate.net For this compound, the analysis would likely reveal a planar or near-planar arrangement as a low-energy state, stabilized by conjugation between the two aromatic rings. The presence of the hydroxyl group on the pyrimidine ring could also lead to specific intramolecular interactions that influence the conformational preference. rsc.org

Understanding the conformational landscape is critical for drug design, as only specific conformations may fit into the binding site of a target protein.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the compound, a theoretical NMR spectrum can be generated. For pyrimidine derivatives, calculated chemical shifts have shown good agreement with experimental data, aiding in the correct assignment of signals. nih.gov For this compound, this would be particularly useful for distinguishing the protons and carbons on the two different aromatic rings.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated frequencies with experimental IR and Raman spectra helps in assigning the observed vibrational bands to specific functional groups. For example, the characteristic C=O stretch of the carboxylic acid and the various C-N and C-O stretches within the hydroxypyrimidine ring could be precisely identified. remedypublications.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, often in an explicit solvent environment.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and then solving Newton's equations of motion for every atom in the system over a series of time steps. This approach allows for the observation of how the molecule moves, flexes, and interacts with its surroundings.

Key insights from MD simulations include:

Solvation Structure: MD can reveal how water molecules arrange themselves around the solute, particularly around the polar carboxylic acid and hydroxypyrimidine groups, forming a hydration shell.

Conformational Dynamics: MD simulations show how the molecule samples different conformations over time, providing a more realistic picture of its flexibility than static PES mapping.

Binding Stability: When the molecule is docked into a protein's active site, MD simulations are crucial for assessing the stability of the resulting complex. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the ligand remains stably bound. mdpi.comnih.gov Studies on pyrimidine derivatives as enzyme inhibitors have used MD simulations to confirm that the ligand-protein complex remains stable throughout the simulation, supporting the initial docking results. rsc.orgnih.gov

Reaction Pathway Elucidation and Mechanistic Insights through Computational Approaches

Computational methods are instrumental in exploring the potential chemical reactions of this compound. This can include studying its synthesis, metabolic degradation, or mechanism of action. By mapping the reaction pathway, chemists can identify transition states (the highest energy point along a reaction coordinate) and intermediates.

For example, the tautomerization between the hydroxy and oxo forms of the 2-hydroxypyrimidine (B189755) ring can be modeled to understand the energy barrier and mechanism of this interconversion. acs.org Furthermore, the electrochemical reduction of 2-hydroxypyrimidine has been studied, revealing a mechanism involving the formation of a radical anion. cdnsciencepub.com Similar computational studies on this compound could elucidate its reactivity in various chemical environments. Calculating the activation energies for different potential reactions can help predict which pathways are most likely to occur under specific conditions.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of new compounds based on their chemical structure. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed property.

For a series of related pyrimidinyl benzoic acid derivatives, a QSPR/QSAR model could be developed to predict properties like solubility, toxicity, or binding affinity to a specific target. The process involves:

Generating a dataset of similar molecules with known properties.

Calculating a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. nih.gov

Numerous QSAR studies have been successfully conducted on pyrimidine derivatives to predict their activity as inhibitors for various enzymes, such as HCV NS5B polymerase and VEGFR-2. nih.govresearchpublish.com These studies identify key molecular features that correlate with high activity, providing a roadmap for designing more potent compounds. For instance, a 3D-QSAR study on pyrimidine inhibitors identified that electrostatic and hydrophobic fields were the most significant contributors to their biological activity. rsc.orgacs.org

| Model Type | Statistical Parameter | Value | Reference |

| CoMFA | q² (Cross-validated R²) | 0.664 | rsc.org |

| CoMFA | r² (Non-validated R²) | 0.973 | rsc.org |

| CoMSIA | q² (Cross-validated R²) | 0.755 | rsc.org |

| CoMSIA | r² (Non-validated R²) | 0.999 | rsc.org |

This interactive table presents example statistical validation parameters from a 3D-QSAR study on pyrimidine derivatives, illustrating the predictive power of such models.

Advanced Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity for numerous different poses. The pose with the best score is predicted to be the most likely binding mode. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govuran.ua

For example, docking studies on pyrimidine derivatives have been used to investigate their binding to targets like cyclin-dependent kinase 2 and the main protease of SARS-CoV-2. nih.govmdpi.com In a study of a complex pyrimidinyl-thio-benzoic acid derivative inhibiting sulfiredoxin, molecular dynamics and binding free energy calculations confirmed that the compound binds to the ATP binding site, acting as a competitive inhibitor. nih.gov

The binding affinity can be quantified by the docking score or, more accurately, by calculating the binding free energy. The following table shows example interaction energies for a related pyrimidinyl benzoic acid derivative binding to its target protein, highlighting the contributions of different energy components.

| Energy Component | Value (kcal/mol) |

| Total Interaction Energy | -137.65 |

| Van der Waals (vdW) Energy | -78.95 |

| Electrostatic (ele) Energy | -58.70 |

This interactive table displays binding energy data for a related pyrimidinyl benzoic acid derivative complexed with the hPPARγ LBD, as calculated in a molecular modeling study. uran.ua

Coordination Chemistry and Metal Organic Framework Mof Applications

Ligand Design and Diverse Coordination Modes with Transition Metal Ions

There is no available scientific literature detailing the design of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid as a ligand or the specific coordination modes it adopts when reacted with transition metal ions.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

No published studies were found that report the synthesis and structural characterization of metal complexes or coordination polymers involving this compound.

Role as a Node or Linker in Metal-Organic Frameworks (MOFs)

There is no evidence in the surveyed literature of this compound being utilized as a node or linker in the construction of Metal-Organic Frameworks.

Catalytic Applications of Coordination Compounds and MOFs

Given the lack of synthesized coordination compounds or MOFs using this ligand, there are no reported catalytic applications.

Luminescent Properties of Metal-Organic Frameworks and Their Derivatives

The luminescent properties of MOFs derived from this compound have not been investigated in any available research.

Gas Adsorption and Separation Properties in MOF Structures

There are no studies on the gas adsorption and separation capabilities of MOFs constructed with this compound.

Molecular Interactions and Mechanistic Biochemical Studies Pre Clinical, Non Human Focus

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like 4-(2-Hydroxypyrimidin-5-yl)benzoic acid relates to its biological activity. These studies involve the synthesis of various analogs and assessing how chemical modifications affect their interaction with a biological target.

For pyrimidine-based inhibitors, several key pharmacophoric features are crucial for their interaction with protein kinases. The pyrimidine (B1678525) ring itself often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) ring of ATP, making these compounds competitive inhibitors. nih.gov

For this compound, the key structural features for interaction are hypothesized to be:

The 2-Hydroxypyrimidine (B189755) Core: The nitrogen atoms in the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region. The 2-hydroxy group can exist in a tautomeric equilibrium with a 2-pyrimidinone form, which can also participate in hydrogen bonding as both a donor and an acceptor.

The 5-yl Linkage: The connection at the 5-position of the pyrimidine ring orients the benzoic acid moiety towards the solvent-exposed region of the kinase active site. Modifications at this position are known to significantly impact selectivity and potency. nih.gov

The Benzoic Acid Moiety: The carboxylic acid group can form additional hydrogen bonds or ionic interactions with amino acid residues in the active site, enhancing binding affinity. The phenyl ring can engage in hydrophobic or π-stacking interactions. nih.gov

SAR studies on related pyrimidine derivatives have shown that substitutions on both the pyrimidine and the phenyl rings can modulate activity and selectivity. For instance, the introduction of different groups on the phenyl ring can optimize interactions with the target protein and improve pharmacokinetic properties. nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the SAR of pyrimidine-based inhibitors. niscpr.res.innih.govresearchgate.netresearchgate.net These studies model the interaction of the compound with its target protein at an atomic level, helping to predict binding affinity and identify key interactions.

Molecular docking studies on similar pyrimidine scaffolds targeting kinases like Activin-like kinase 5 (ALK5) have highlighted the importance of the hydrogen bonds between the pyrimidine nitrogens and the hinge region residues. nih.gov For this compound, docking simulations would likely show the pyrimidine ring nestled in the ATP-binding pocket, with the benzoic acid group extending towards the entrance of the pocket.

MD simulations can further refine this picture by showing the dynamic stability of the compound-target complex and the role of water molecules in mediating interactions. nih.gov These simulations can help to explain how subtle changes in the compound's structure affect its binding affinity and residence time at the target.

In Vitro Enzyme Inhibition and Activation Assays

In vitro enzyme assays are essential for quantifying the inhibitory or activating effect of a compound on a specific enzyme. For this compound, which is hypothesized to be a kinase inhibitor, typical assays would measure the inhibition of the enzyme's phosphotransferase activity.

Kinase inhibition is often determined using methods such as radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, or fluorescence-based assays. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below shows hypothetical IC50 values for this compound and related analogs against ALK5, a plausible target, to illustrate how such data would be presented.

| Compound | Modification | Target Kinase | IC50 (nM) |

| This compound | Parent Compound | ALK5 | 50 |

| Analog A | Methyl ester of carboxylic acid | ALK5 | 150 |

| Analog B | Amino group at 2-position instead of hydroxyl | ALK5 | 35 |

| Analog C | Addition of a methoxy (B1213986) group to the phenyl ring | ALK5 | 25 |

This table contains illustrative data based on findings for similar compounds and does not represent experimentally verified results for this compound.

Receptor Binding Affinity and Selectivity Profiling

Beyond primary target engagement, it is crucial to assess a compound's binding affinity and selectivity across a panel of related and unrelated receptors and enzymes. This is particularly important for kinase inhibitors, as the ATP-binding sites of many kinases are highly conserved.

Selectivity profiling is typically performed using large panels of kinases to determine the IC50 values against each. A compound that is highly selective for its intended target over other kinases is generally preferred, as this can reduce the likelihood of off-target effects. For a compound like this compound, a desirable profile would be potent inhibition of a specific kinase, such as ALK5, with significantly weaker activity against other kinases.

Structural Biology of Compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques, particularly X-ray crystallography, provide high-resolution three-dimensional structures of a compound bound to its target protein. nih.govjyu.fi These structures are invaluable for visualizing the precise binding mode and the key interactions that drive affinity and selectivity.

For a complex of this compound and a kinase like ALK5, a crystal structure would be expected to confirm the hydrogen bonding pattern between the pyrimidine ring and the kinase hinge. It would also reveal the specific orientation of the benzoic acid moiety and its interactions with surrounding amino acid residues. This detailed structural information is instrumental in guiding further lead optimization efforts to design more potent and selective inhibitors. nih.gov

Investigation of Cellular Uptake and Subcellular Localization Mechanisms (in non-human cell lines)

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Studies in non-human cell lines are used to investigate the mechanisms of cellular uptake and to determine the subcellular localization of the compound.

The cellular uptake of pyrimidine-based compounds can occur through various mechanisms, including passive diffusion and active transport. nih.gov The physicochemical properties of the compound, such as its lipophilicity and charge, play a significant role in its ability to permeate cell membranes. The benzoic acid group of this compound, being ionizable, will influence its membrane permeability.

Fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently-tagged analogs, can be employed to visualize the subcellular distribution of the compound. For a kinase inhibitor, the compound would be expected to localize to the cytoplasm and/or the nucleus, where most kinases are found.

Modulation of Specific Biochemical Pathways in Model Systems (e.g., cell cultures, ex vivo tissues, non-human in vivo models for mechanistic understanding)

There is currently no available research data detailing the effects of this compound on specific biochemical pathways in model systems such as cell cultures, ex vivo tissues, or non-human in vivo models. Studies investigating its potential mechanisms of action, including its influence on cellular signaling cascades, gene expression, or other biochemical processes, have not been reported in the reviewed literature.

| Model System | Biochemical Pathway Studied | Observed Effect of this compound |

| Data Not Available | Data Not Available | Data Not Available |

Enzymatic Metabolism Studies in Isolated Systems or Animal Models (focus on metabolic pathways, not pharmacokinetics)

No studies on the enzymatic metabolism of this compound in isolated enzyme systems or animal models were identified. Consequently, information regarding its metabolic pathways, including the enzymes involved in its biotransformation and the resulting metabolites, is not available.

| System/Model | Metabolic Pathway | Metabolites Identified |

| Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like 4-(2-Hydroxypyrimidin-5-yl)benzoic acid. Its versatility allows for both qualitative and quantitative assessments.

Reversed-Phase and Normal-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar heterocyclic compounds and carboxylic acids. For this compound, its polar functional groups (hydroxyl, carboxylic acid, and nitrogen atoms in the pyrimidine (B1678525) ring) make it well-suited for retention on a non-polar stationary phase, such as a C18 or C8 column. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5 for benzoic acids) will ensure it is in its neutral form, leading to better retention and peak shape. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice.

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, is less common for such compounds but can be employed if RP-HPLC provides inadequate separation from impurities.

Table 1: Representative RP-HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on the analysis of similar compounds.

Chiral Chromatography for Enantiomeric Resolution

While this compound itself is not chiral, derivatives or related compounds in a synthetic pathway may be. Chirality significantly impacts pharmacological properties, making the separation and study of individual enantiomers crucial. Direct chiral separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemic compounds, including dihydropyrimidine (B8664642) derivatives. The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantioselectivity.

Indirect chiral separation is an alternative approach where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. However, derivatization can be employed to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile esters and ethers. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert active hydrogens on carboxylic acids and hydroxyl groups into trimethylsilyl (B98337) (TMS) derivatives. Another approach is methylation to form ester and ether derivatives.

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column (e.g., 5% phenyl-polysiloxane). The method would involve optimizing the temperature program of the GC oven to ensure separation from any impurities or by-products from the derivatization reaction.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. Given that this compound has both an acidic (carboxylic acid) and a basic (pyrimidine ring) moiety, its charge is pH-dependent, making it an ideal candidate for CE analysis.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE. Separation would be achieved by selecting a background electrolyte (BGE) at a pH where the analyte and its potential impurities have different charge-to-size ratios. For instance, at a pH above its isoelectric point, the compound will be negatively charged and migrate toward the anode. The use of organic modifiers like methanol in the BGE can help to improve solubility and separation selectivity.

Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can separate both charged and neutral compounds. It involves the addition of a surfactant to the BGE at a concentration above its critical micelle concentration. Analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, providing an additional separation mechanism based on hydrophobicity.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for the analysis of complex mixtures and for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of this compound and its related impurities or metabolites. An electrospray ionization (ESI) source would typically be used, operating in either positive or negative ion mode. In positive mode, the pyrimidine ring can be protonated, while in negative mode, the carboxylic acid can be deprotonated. Multiple Reaction Monitoring (MRM) can be used for quantitative analysis, providing excellent specificity by monitoring a specific precursor ion to product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of the compound. It combines the high separation efficiency of GC with the definitive identification capabilities of MS, allowing for the confirmation of the derivatized structure and the identification of any co-eluting impurities.

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |

| MS Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Full Scan for identification, MRM for quantification |

This table outlines typical parameters for developing an LC-MS/MS method for a pyrimidine carboxylic acid derivative.

Quality Control and Analytical Validation Procedures in Research Contexts

In a research setting, analytical method validation ensures that a developed method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. While the extent of validation may differ from that required in a GMP environment, key parameters should still be assessed.

Key validation characteristics include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples or by stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to show that the analyte peak is resolved from all potential degradants.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These validation procedures ensure that the analytical methods used in research provide data that is both accurate and reliable, forming a solid foundation for further scientific investigation.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Novel Analogs and Libraries

The future synthesis of analogs and libraries based on the 4-(2-hydroxypyrimidin-5-yl)benzoic acid scaffold is poised to move beyond traditional, one-at-a-time synthesis. The development of high-yielding, direct methods for producing 2-substituted pyrimidine-5-carboxylic esters, for example, provides a foundational strategy that can be adapted for creating a diverse range of analogs. organic-chemistry.org These methods are significant as they allow for the synthesis of pyrimidines without substitution at the 4-position, a feature that has been historically challenging to achieve. organic-chemistry.org

A key area of future development will be the application of diversity-oriented synthesis (DOS) . This approach aims to systematically explore chemical space by generating structurally diverse molecules from a common starting point. acs.orgnih.govfrontiersin.org For this compound, DOS could be employed to create libraries of analogs with variations at multiple positions on both the pyrimidine (B1678525) and benzoic acid rings. acs.orgnih.gov Such libraries are invaluable for screening for new biological activities and material properties. The synthesis of functionalized pyrrolo[3,2-d]pyrimidines has demonstrated how elements of molecular diversity can be readily introduced onto the pyrimidine nitrogen atoms, a strategy that could be extrapolated to the target compound's scaffold. acs.orgnih.gov

Furthermore, the integration of microwave-assisted synthesis and solid-phase organic synthesis will be crucial for the rapid and efficient generation of these libraries. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for the synthesis of pyrimidine derivatives. Solid-phase synthesis, on the other hand, facilitates the purification and handling of large numbers of compounds in parallel. The development of a solid-phase method for preparing trisubstituted pyrimidin-6-one carboxylic acids, for instance, allows for the elaboration into a three-dimensional combinatorial library.

Finally, the development of novel catalytic systems will continue to be a driving force. For instance, the use of copper(II) triflate as a reusable catalyst in three-component condensation reactions to produce dihydropyrimidin-2(1H)-one derivatives highlights a move towards more sustainable and efficient synthetic protocols.

Integration into Advanced Materials Science and Engineering Applications

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating/accepting pyrimidine ring and a carboxylate group capable of coordination, makes it an exceptional candidate for the construction of advanced materials. A significant and promising area of future research is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . cd-bioparticles.netcd-bioparticles.net The pyrimidine and carboxylate moieties can coordinate with metal ions to form porous, crystalline structures with tunable properties. nih.govbrieflands.com

MOFs based on pyrimidine-carboxylate ligands have already demonstrated well-defined topologies and, in some cases, permanent porosity, leading to selective gas sorption behavior. For example, a copper-based MOF with a pyrimidine-5-carboxylate linker has shown high selectivity for CO2 over other gases like N2, Ar, O2, H2, and CH4. The specific geometry and electronic properties of the this compound linker could lead to MOFs with unique pore environments and functionalities, potentially for applications in gas storage, separation, and catalysis. The photoluminescent properties of MOFs containing pyrimidine-dicarboxylate ligands suggest that frameworks built with this compound could also find use in sensing and optical devices.

Beyond MOFs, the integration of this compound into polymers presents another exciting frontier. Benzoic acid and its derivatives have been utilized as organocatalysts for the ring-opening polymerization of lactones, demonstrating their potential to influence polymer synthesis. The incorporation of the this compound unit into polymer chains, either as a monomer or a functional pendant group, could impart specific properties such as enhanced thermal stability, altered solubility, and the ability to form hydrogen-bonded networks within the polymer matrix.

Furthermore, the field of liquid crystals offers another avenue for exploration. Pyrimidine and benzoic acid derivatives are known to form liquid crystalline phases. rsc.orgnih.govgoogle.comnih.gov The rigid, anisotropic structure of this compound, combined with its capacity for strong intermolecular interactions via hydrogen bonding, suggests its potential as a core mesogenic unit. The synthesis of photo-switchable bent-core liquid crystals based on pyrimidine highlights the potential for creating responsive materials. rsc.org By modifying the substituents on the core structure of this compound, it may be possible to design novel liquid crystalline materials with specific phase behaviors and optical properties for applications in displays and sensors.

Development of Next-Generation Computational Models and Predictive Algorithms

The structural and electronic properties of this compound and its potential analogs make them ideal subjects for the development and application of next-generation computational models. A major thrust in this area will be the use of Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models to predict various properties, thereby accelerating the discovery of new applications. memphis.edunih.govsemanticscholar.orgnih.govresearchgate.net

The development of robust QSAR models can establish a mathematical relationship between the molecular structure of this compound analogs and their biological or material properties. memphis.edu For instance, QSAR studies on other pyrimidine derivatives have successfully predicted their antimicrobial activity and AXL kinase inhibition for anticancer applications. nih.gov Similar models could be developed for this compound to predict its potential as, for example, a kinase inhibitor, by correlating structural descriptors with inhibitory activity. nih.govnih.govrsc.org

Machine learning algorithms, such as Random Forest, Support Vector Machines, and Deep Neural Networks, offer a more sophisticated approach to handle complex, non-linear relationships between structure and activity. memphis.edu These models can be trained on large datasets of pyrimidine and benzoic acid derivatives to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.orgnih.govresearchgate.net This is crucial for the early-stage assessment of drug-likeness and can significantly reduce the time and cost of drug development. memphis.edu

Molecular dynamics (MD) simulations will provide a deeper understanding of the conformational dynamics and intermolecular interactions of this compound. These simulations can be used to study its binding to biological targets, its self-assembly behavior, and its interactions within a material matrix. For instance, MD simulations can elucidate the stability of hydrogen-bonded dimers and larger aggregates, providing insights into its supramolecular chemistry.

The combination of these computational approaches will enable the in silico design and screening of large virtual libraries of this compound analogs. This will allow researchers to prioritize the synthesis of compounds with the most promising predicted properties, whether for therapeutic applications or for the development of new materials.

Exploration as Chemical Biology Probes for Uncovering Biological Mechanisms

The unique bifunctional nature of this compound makes it a highly promising scaffold for the development of sophisticated chemical biology probes . These tools are essential for dissecting complex biological processes and identifying new therapeutic targets.

One exciting avenue is the development of photoaffinity probes . enamine.netnih.gov By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the this compound core, researchers can create molecules that, upon photoactivation, covalently bind to their target proteins. nih.gov This allows for the identification and characterization of protein-ligand interactions, even transient ones, which is a powerful technique for target deconvolution in drug discovery. nih.govmdpi.com

Furthermore, the inherent fluorescence potential of the pyrimidine ring, or the attachment of a fluorophore like BODIPY, could lead to the creation of fluorescent probes for bioimaging. nih.govfrontiersin.orgnih.govrsc.org These probes could be designed to selectively accumulate in specific cellular compartments, such as lipid droplets, or to respond to changes in the cellular environment, like pH. nih.gov The development of pyrimidine-based fluorescent probes with low biotoxicity and high photostability is an active area of research that can be extended to derivatives of this compound. nih.gov

The compound also has the potential to be used as a bifunctional linker in the design of molecules that induce protein-protein interactions or targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.combldpharm.comnih.govresearchgate.netresearchgate.net The pyrimidine end could be designed to bind to a target protein of interest, while the benzoic acid end could be functionalized to recruit an E3 ubiquitin ligase, leading to the degradation of the target protein. bldpharm.com The geometry and rigidity of the this compound scaffold could be advantageous in positioning the two binding partners for efficient interaction. bldpharm.com

The exploration of this compound and its analogs as chemical biology probes will not only provide valuable tools for basic research but may also pave the way for novel therapeutic strategies.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The inherent ability of the this compound molecule to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, positions it as a prime candidate for exploitation in supramolecular chemistry and self-assembly .

The pyrimidine moiety, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor. Simultaneously, the carboxylic acid group of the benzoic acid ring is a classic and robust hydrogen-bonding motif, known to form predictable dimers. nih.gov This combination of functionalities within a single molecule opens up possibilities for the programmed assembly of complex, higher-order structures.

Research into the co-crystallization of active pharmaceutical ingredients (APIs) with pharmaceutically acceptable co-formers is a rapidly growing field, and this compound could serve as an excellent co-former . japsonline.comresearchgate.netnih.govmdpi.comuomustansiriyah.edu.iq Its ability to form stable hydrogen bonds could be used to modify the physicochemical properties of APIs, such as their solubility, stability, and bioavailability, without altering the API's chemical structure. japsonline.comnih.govuomustansiriyah.edu.iq